3-Bromo-6-(methylthio)pyrazin-2-amine
Description
3-Bromo-6-(methylthio)pyrazin-2-amine is a heterocyclic aromatic compound featuring a pyrazine core substituted with bromine at position 3, a methylthio (-SMe) group at position 6, and an amine (-NH2) group at position 2. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility. Its synthesis typically involves halogenation and thioetherification steps, as evidenced by methods using palladium/copper catalysts in THF for introducing ethynyl or aryl groups to pyrazin-2-amine scaffolds .
Properties
Molecular Formula |
C5H6BrN3S |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-bromo-6-methylsulfanylpyrazin-2-amine |
InChI |
InChI=1S/C5H6BrN3S/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) |
InChI Key |
MVWIFHDLFXFHGS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(C(=N1)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Pyrazin-2-amines
- The bromine at position 3 remains conserved, suggesting comparable reactivity in cross-coupling reactions.
5-Bromo-6-methoxypyridin-3-amine (Similarity: 0.76 ):
Substituting the pyrazine ring with pyridine alters aromaticity and hydrogen-bonding capacity. The methoxy (-OMe) group, compared to methylthio, increases polarity, which may reduce metabolic stability due to higher susceptibility to oxidative demethylation.
Sulfur-Containing Analogues
6-(Methylthio)-1,3-benzothiazol-2-amine (CAS: 1965309-19-6 ):
Replacing pyrazine with benzothiazole introduces a fused aromatic system, enhancing π-stacking interactions. The methylthio group at position 6 mirrors the substitution in 3-Bromo-6-(methylthio)pyrazin-2-amine, but the benzothiazole scaffold may confer distinct photophysical properties.- In contrast, the methylthio group in this compound likely contributes to electronic effects rather than aroma.
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